Nanchangmycin (free acid)

Description

BenchChem offers high-quality Nanchangmycin (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nanchangmycin (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

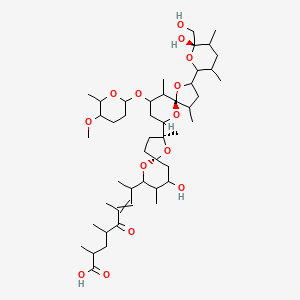

C47H78O14 |

|---|---|

Molecular Weight |

867.1 g/mol |

IUPAC Name |

8-[(2S,5R)-7-hydroxy-2-[(5S)-2-[(6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |

InChI |

InChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/t25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41?,42?,44-,45+,46+,47-/m0/s1 |

InChI Key |

FELYAZAWTURXNF-XPRCOFFQSA-N |

Isomeric SMILES |

CC1CC([C@](OC1C2CC([C@@]3(O2)C(C(CC(O3)[C@@]4(CC[C@@]5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |

Canonical SMILES |

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Nanchangmycin free acid

Chemical Structure, Properties, and Bioactive Mechanisms[1]

Executive Summary Nanchangmycin (NCMC) is a potent polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis.[1] While commercially available primarily as a sodium salt, the free acid form (C47H78O14) represents the protonated, lipophilic species critical for specific cation-transport mechanisms and intracellular bioavailability. Beyond its historical use as an insecticidal and antibacterial agent, Nanchangmycin has emerged as a high-value target in drug development due to its broad-spectrum antiviral activity (Zika, SARS-CoV-2) and anti-fibrotic properties via the inhibition of the FYN/PTK2 signaling axis. This guide provides a rigorous technical breakdown of the free acid's chemistry, handling, and mechanistic behavior.

Part 1: Chemical Identity & Structural Architecture

Nanchangmycin belongs to the class of carboxylic polyether ionophores, sharing structural homology with dianemycin and monensin. Its architecture is defined by a complex polyketide backbone folded into a pseudo-cyclic conformation via hydrogen bonding, stabilized by a terminal carboxylic acid and a glycosidic moiety.

Structural Components

The molecule (MW: 867.12 g/mol for free acid) is composed of three distinct structural domains:

-

Polyether Backbone (Aglycone): A hydrophobic carbon chain containing multiple tetrahydrofuran (THF) and tetrahydropyran (THP) rings. This backbone forms the "host" cavity that sequesters cations.

-

Spiroketal System: A rigid spiro-ring fusion that locks the backbone into a specific conformation, essential for ion selectivity.

-

Glycosylation: A specific deoxysugar, 4-O-methyl-L-rhodinose , attached at the C-19 position.[2] This sugar moiety is critical for the molecule's biological recognition and toxicity profile.

Stereochemistry & Functional Groups

-

Carboxylic Acid Head (C-1): In the free acid form, this group is protonated (-COOH). In physiological pH or basic conditions, it deprotonates (-COO⁻) to form a salt bridge with the ligated cation (usually Na⁺ or K⁺), creating a neutral, lipid-soluble complex capable of traversing cell membranes.

-

Hydroxyl Groups: Multiple secondary hydroxyls line the interior of the pseudo-cyclic structure, providing coordination sites for the metal ion.

Part 2: Physicochemical Properties[4]

The distinction between Nanchangmycin Free Acid and its Sodium Salt is critical for experimental design, particularly in membrane permeability studies and chemical synthesis.

Table 1: Physicochemical Profile

| Property | Nanchangmycin Free Acid | Nanchangmycin Sodium Salt |

| CAS Number | 65101-87-3 (Generic/Salt) | 65101-87-3 (Specific) |

| Formula | C47H78O14 | C47H77NaO14 |

| Molecular Weight | 867.12 g/mol | 889.10 g/mol |

| State | White crystalline solid or powder | White powder |

| Solubility (Organic) | High (DMSO, EtOH, MeOH, Ethyl Acetate) | High (DMSO, EtOH) |

| Solubility (Aqueous) | Negligible (Hydrophobic) | Low/Sparingly Soluble |

| pKa (COOH) | ~5.5 - 6.5 (Estimated in mixed solvent) | N/A (Already ionized) |

| Lipophilicity (LogP) | High (facilitates membrane crossing) | Moderate (until complexed) |

Part 3: Mechanism of Action & Biological Profile

Nanchangmycin functions as an electroneutral ionophore. It does not form a permanent pore but acts as a mobile carrier shuttle.

Ionophore Dynamics

The free acid form is essential for the "return trip" of the shuttle mechanism.

-

Loading: At the membrane interface (high pH/cation conc.), the carboxylic acid deprotonates, and the molecule wraps around a cation (Na⁺/K⁺), forming a neutral lipophilic complex.

-

Transport: The complex diffuses across the lipid bilayer.

-

Release: In the acidic environment (or low cation conc.) of the destination compartment, the cation is released.

-

Protonation (Critical Step): The carboxylate group accepts a proton (H⁺) to regenerate the Free Acid .

-

Recycling: The neutral free acid diffuses back across the membrane to repeat the cycle, effectively exchanging metal cations for protons (M⁺/H⁺ antiport).

Signal Transduction & Antiviral/Anti-fibrotic Pathways

Recent high-throughput screens have identified Nanchangmycin as a potent inhibitor of viral entry (Zika, SARS-CoV-2) and liver fibrosis. This activity is linked to the disruption of intracellular ion homeostasis (Ca²⁺ influx) and subsequent inhibition of kinase networks.

Figure 1: Mechanistic pathway of Nanchangmycin, illustrating the ionophore shuttle cycle and downstream inhibition of fibrotic and viral pathways.

Part 4: Experimental Protocols

Protocol: Generation of Nanchangmycin Free Acid

Most commercial sources supply the sodium salt. For specific mechanistic studies requiring the protonated form, or for chemical modification, the free acid must be generated in situ.

Materials:

-

Nanchangmycin Sodium Salt (Commercial)

-

Ethyl Acetate (EtOAc) - ACS Grade

-

Hydrochloric Acid (1M HCl)[3]

-

Saturated NaCl (Brine)[3]

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

-

Dissolution: Dissolve 100 mg of Nanchangmycin Sodium Salt in 10 mL of Ethyl Acetate.

-

Acidification: Add 10 mL of 1M HCl to the organic phase in a separatory funnel.

-

Partition: Shake vigorously for 2 minutes to allow proton exchange. The lipophilic free acid will remain in the EtOAc layer; Na⁺ ions will migrate to the aqueous layer.

-

Separation: Drain the aqueous layer.

-

Wash: Wash the organic layer twice with 10 mL of deionized water, then once with 10 mL of brine to remove residual acid and water.

-

Drying: Collect the organic layer and add anhydrous Na₂SO₄ (approx. 1-2 g) to absorb trace water. Let stand for 10 minutes.

-

Isolation: Filter off the solid Na₂SO₄ and evaporate the Ethyl Acetate under reduced pressure (Rotavap) at 40°C.

-

Result: The residue is Nanchangmycin Free Acid . Store at -20°C.

Protocol: Solubilization for Cell Culture (Stock Solution)

Objective: Prepare a stable 10 mM stock solution.

-

Solvent Choice: DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid ethanol if high concentrations (>10 mM) are needed for long-term storage, as evaporation can alter concentration.

-

Calculation:

-

Procedure: Add calculated DMSO to the vial. Vortex for 30 seconds. Solution should be clear and colorless.

-

Storage: Aliquot into amber glass vials (to prevent light degradation) and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

Part 5: Biosynthesis & Production

Nanchangmycin is produced by Streptomyces nanchangensis (strain NS3226) via a Type I Polyketide Synthase (PKS) pathway.

-

Gene Cluster: The nan gene cluster (~132 kb) encodes the PKS machinery.

-

Assembly: The backbone is assembled from acetate and propionate units.

-

Tailoring: Post-PKS modifications include:

-

Epoxidation/Cyclization: Formation of the ether rings.

-

Glycosylation: The nanG genes encode the biosynthesis and attachment of the 4-O-methyl-L-rhodinose sugar.

-

Regulatory Genes: nanR1 and nanR2 are pathway-specific activators.

-

References

-

Rausch, K., et al. (2017). "Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus." Cell Reports. Link

-

Li, Y., et al. (2022). "Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells."[1] eLife. Link

-

Sun, Y., et al. (2002).[1] "A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin." Chemistry & Biology. Link

-

Dittmar, M., et al. (2021). "Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2." Cell Reports. Link

-

PubChem. "Nanchangmycin Compound Summary."[5][6] National Library of Medicine.[5] Link

Sources

- 1. elifesciences.org [elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanchangmycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nanchangmycin - PubChem [pubchem.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Nanchangmycin in Streptomyces: A Technical Guide

Executive Summary

Nanchangmycin (NCM), a polyether ionophore antibiotic produced by Streptomyces nanchangensis (notably strain NS3226), represents a masterclass in modular polyketide synthase (PKS) engineering. Structurally identical to dianemycin, NCM has gained renewed attention not just for its insecticidal properties, but for its potent broad-spectrum antiviral activity, including efficacy against Zika and SARS-CoV-2.

This guide dissects the nan biosynthetic gene cluster, the atypical termination mechanism of its PKS assembly line, and the post-PKS tailoring steps that confer its biological activity. It is designed for researchers aiming to manipulate this pathway for titer improvement or combinatorial biosynthesis.

The nan Gene Cluster Architecture

The nan gene cluster spans approximately 130 kb and is characterized by a "split" PKS architecture, a feature distinguishing it from the contiguous organization seen in erythromycin or rapamycin clusters.

Genetic Organization

The cluster is flanked by resistance and regulatory genes, with the core biosynthetic machinery divided into two distinct loci separated by tailoring enzymes.[1]

-

PKS Core: The backbone is assembled by type I PKS megasynthases encoded by nanA1 through nanA6 (and potentially nanA7-A8 depending on ORF annotation updates).

-

The "Split" Region: Uniquely, the genes encoding oxidative tailoring enzymes (nanO, nanI) are nestled between the PKS coding sequences, suggesting tight temporal coupling between chain elongation and ring cyclization.

-

Sugar Biosynthesis: The nanG sub-cluster encodes the enzymes required for the synthesis and attachment of the sugar moiety, 4-O-methyl-L-rhodinose.

Visualization of the nan Cluster

The following diagram illustrates the functional grouping of the nan cluster.

Figure 1: Schematic representation of the nan gene cluster showing the insertion of tailoring genes within the PKS core.

Polyketide Assembly Line (The Core)

The assembly of the nanchangmycin aglycone follows a canonical Type I PKS logic but concludes with a non-canonical termination step.

Initiation and Elongation

-

Loading Module: Utilizes Acetyl-CoA as the starter unit.

-

Extension Modules (1-14): The assembly line comprises 14 extension modules.

-

Extender Units: Predominantly Methylmalonyl-CoA (propionate units) and Malonyl-CoA (acetate units).

-

Reductive Loop: The variable presence of Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) domains dictates the oxidation state of the beta-carbon at each step, creating the complex stereochemistry of the polyether backbone.

-

The Termination Anomaly (CR Domain)

Unlike typical macrolide PKSs (e.g., DEBS) that end with a Thioesterase (TE) domain to cyclize the product, the nan PKS lacks a discrete terminal TE.

-

Mechanism: Module 14 contains a fused Chain Releasing (CR) domain downstream of the Acyl Carrier Protein (ACP14).[2]

-

Function: The CR domain, likely working in concert with the discrete enzyme NanE (a TE-like hydrolase), catalyzes the hydrolysis of the full-length polyketide chain from the PKS, releasing it as a linear carboxylic acid rather than a macrolactone. This linear intermediate is the obligate substrate for the subsequent oxidative cyclization.

Post-PKS Tailoring: The Maturation Phase

The biological activity of NCM is forged during the post-PKS phase. The transformation from a linear hydrophobic chain to a complex polyether ionophore involves three critical steps: Epoxidation, Cascade Cyclization, and Glycosylation.

Oxidative Cyclization (The nanO/nanI System)

This is the most chemically complex step.

-

Epoxidation (nanO): The flavin-dependent epoxidase nanO targets specific double bonds on the linear polyene intermediate.

-

Cascade Cyclization (nanI): The epoxide hydrolase/cyclase nanI triggers a cascade of ring closures. This "zipper" mechanism forms the characteristic tetrahydrofuran and tetrahydropyran rings that create the ion-binding pocket.

Glycosylation (nanG Sub-pathway)

The final step is the attachment of the sugar moiety, which is essential for solubility and pharmacological potency.

-

Enzymes: nanG1-G5 synthesize the NDP-sugar from glucose-1-phosphate.

-

Transfer: A specific glycosyltransferase attaches this sugar to the C-21 hydroxyl group of the aglycone.

Pathway Visualization

Figure 2: Step-by-step biosynthetic conversion from precursors to bioactive Nanchangmycin.

Metabolic Engineering & Optimization Protocols

For researchers seeking to enhance titers or produce derivatives, the regulatory bottlenecks must be addressed.

Regulatory Engineering Strategy

The nan cluster is positively regulated by nanR1/R2 (SARPs) and negatively regulated by nanR4.

-

Hypothesis: Deletion of nanR4 derepresses the pathway, while overexpression of nanR1/R2 enhances flux.

-

Protocol: CRISPR-Cas9 mediated deletion of nanR4.

Protocol: CRISPR-Cas9 Editing of S. nanchangensis

-

Spacer Design: Select a 20bp spacer targeting the coding region of nanR4 (avoiding the HTH motif to ensure complete loss of function).

-

Vector Construction: Clone spacer into pCRISPomyces-2 (or similar Streptomyces-compatible Cas9 vector).

-

Conjugation:

-

Donor: E. coli ET12567/pUZ8002 (methylation deficient).

-

Recipient: S. nanchangensis spores (heat shocked at 50°C for 10 min).

-

Plate on MS agar + MgCl2 (10mM). Overlay with Nalidixic acid (to kill E. coli) and Apramycin (selection) after 16h.

-

-

Screening: PCR amplify the nanR4 locus from exconjugants. Sequence to confirm indel/deletion.

Fermentation Protocol

Standardized production of NCM requires specific media to support the high demand for propionate and acetate units.

| Parameter | Specification | Notes |

| Seed Medium | Tryptic Soy Broth (TSB) | 30g/L, 2 days at 28°C, 220 rpm. |

| Ferm. Medium | Modified R5 or Millet-based | Millet (20g/L), Yeast Extract (5g/L), CaCO3 (2g/L), CoCl2 (trace). |

| Feeding | Methyl Oleate or Soy Oil | Adds carbon source + antifoam. Polyethers require high lipid loads. |

| Duration | 7–9 Days | Production typically peaks at day 7. |

| pH Control | 6.8 – 7.2 | Critical during the production phase (days 3-7). |

Analytical Validation

Validating the production of Nanchangmycin requires differentiating it from its aglycone and potential shunt products.

LC-MS/MS Method[5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 100% B over 20 mins. Hold 5 mins.

-

Detection: ESI (+) Mode.

-

Target Mass: m/z ~887 [M+Na]+ (Calculated mass for C47H78O14 is ~866 Da).

-

Diagnostic Fragment: Look for loss of the sugar moiety (mass shift of -144 Da if 4-O-methyl-rhodinose).

-

References

-

Sun, Y., Zhou, X., Liu, J., Bao, K., Zhang, G., Tu, G., Kieser, T., & Deng, Z. (2002). "'Streptomyces nanchangensis', a producer of the insecticidal polyether antibiotic nanchangmycin and the antiparasitic macrolide meilingmycin, contains multiple polyketide gene clusters." Microbiology, 148(Pt 2), 361–371.[5] Link

-

Sun, Y., Zhou, X., Dong, H., Tu, G., Wang, M., Wang, B., & Deng, Z. (2003). "A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin." Chemistry & Biology, 10(5), 431–441. Link

-

Liu, T., You, D., Valenzano, C., Sun, Y., Li, J., Yu, H., ... & Deng, Z. (2006). "Identification of nanE as the thioesterase for polyether chain release in nanchangmycin biosynthesis." Chemistry & Biology, 13(9), 945-955. Link

-

Rausch, K., Hackett, C. G., Weinbren, N. L., Reeder, S. M., Sadovsky, Y., Hunter, J. J., ... & Coyne, C. B. (2017). "Screening bioactives reveals nanchangmycin as a broad spectrum antiviral active against Zika virus." Cell Reports, 18(3), 804-815. Link

-

Oliynyk, M., Stark, C. B., Bhatt, A., Jones, M. A., Hughes-Thomas, Z. A., Wilkinson, C., ...[6] & Leadlay, P. F. (2003). "Analysis of the biosynthetic gene cluster for the polyether antibiotic monensin in Streptomyces cinnamonensis and proof of the role of monB and monC genes in oxidative cyclization." Molecular Microbiology, 49(5), 1179-1190. (Contextual reference for Monensin/Nanchangmycin homology). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

Nanchangmycin as a polyether ionophore antibiotic

Topic: Nanchangmycin: Mechanistic Profiling & Therapeutic Repurposing of a Polyether Ionophore Content Type: Technical Whitepaper / Laboratory Guide Audience: Drug Discovery Scientists, Virologists, and Oncology Researchers

Part 1: Executive Technical Synthesis

Nanchangmycin (NCMC) is a Type II polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis. Historically utilized in agriculture for its coccidiostat properties, NCMC has recently emerged as a high-value candidate for drug repurposing due to its potent ability to disrupt cellular ion homeostasis with high specificity.

Unlike standard small-molecule inhibitors that target a single enzymatic active site, NCMC functions as a cation exchanger . It inserts into lipid bilayers, facilitating the electroneutral exchange of monovalent cations (primarily Na⁺) for protons (H⁺). This biophysical action triggers a cascade of downstream effects—most notably the neutralization of endolysosomal pH and the disruption of mitochondrial gradients—which are lethal to specific viral lifecycles and multidrug-resistant (MDR) cancer stem cells.

This guide provides the structural logic, validated mechanisms, and experimental protocols required to utilize Nanchangmycin in advanced therapeutic screening.

Part 2: Chemical Biology & Mechanism of Action

2.1 Structural Determinants

NCMC (C₄₇H₇₇NaO₁₄, MW: ~889.1 Da) is characterized by a macrocyclic ring containing multiple tetrahydrofuran and tetrahydropyran moieties. Its exterior is lipophilic, allowing membrane insertion, while its interior contains oxygen atoms that coordinate cations.

-

Solubility Profile: Highly lipophilic. Insoluble in water; soluble in DMSO, Methanol, and Chloroform.

-

Stability: Susceptible to acid hydrolysis. Stock solutions in DMSO are stable at -20°C for months but degrade with repeated freeze-thaw cycles.

2.2 The Ionophore Mechanism (The "H⁺/Na⁺ Antiport")

The core bioactivity of NCMC relies on its ability to collapse transmembrane gradients.

-

Insertion: The drug partitions into the cell membrane or organelle membranes (lysosomes/Golgi).

-

Binding: At the membrane interface, the deprotonated carboxyl group binds a metal cation (Na⁺).

-

Transport: The neutral complex diffuses across the membrane.

-

Release & Exchange: The cation is released into the lumen/cytosol, and a proton (H⁺) is bound for the return trip.

Physiological Consequence: This cycle effectively pumps protons out of acidic organelles (raising pH) while pumping Na⁺ in. This "lysosomal alkalization" is the primary driver of its antiviral activity.

Part 3: Therapeutic Frontiers & Signaling Pathways

3.1 Antiviral Activity: The Entry Blockade

NCMC is a broad-spectrum inhibitor of enveloped viruses that require low-pH endosomal fusion.

-

Target: Endosomal acidification.

-

Effect: Viruses like Zika (ZIKV) , Dengue (DENV) , and SARS-CoV-2 enter cells via clathrin-mediated endocytosis.[1] They rely on the acidic environment of the late endosome to trigger conformational changes in their envelope proteins (e.g., E protein in Flaviviruses) to fuse with the host membrane.

-

Mechanism: By neutralizing endosomal pH, NCMC arrests the virus inside the vesicle, preventing the release of the viral genome into the cytoplasm.

3.2 Oncology: Targeting the Otub1/c-Maf Axis

In Multiple Myeloma (MM), NCMC has demonstrated a unique non-ionophore-dependent mechanism (or downstream consequence thereof).

-

Target: The deubiquitinase Otub1 .

-

Mechanism: Otub1 normally stabilizes the oncogenic transcription factor c-Maf .[2][3] NCMC inhibits Otub1, promoting the polyubiquitination and proteasomal degradation of c-Maf.[2][3][4][5]

-

Result: Downregulation of c-Maf targets (CCND2, ITGB7) and induction of apoptosis.[2][3]

3.3 Visualization of Signaling Logic

Figure 1: Dual-mechanistic pathway of Nanchangmycin. Left branch: Ionophore-driven endosomal alkalization blocking viral entry. Right branch: Inhibition of Otub1 leading to c-Maf degradation in cancer cells.[3]

Part 4: Experimental Protocols

Protocol A: Compound Solubilization & Handling

Rationale: NCMC is hydrophobic.[6] Improper handling leads to precipitation and false negatives in screening.

-

Stock Preparation (10 mM):

-

Weigh 8.89 mg of Nanchangmycin powder.[7]

-

Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Critical Step: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes to ensure complete solubilization.

-

-

Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C.

-

Working Solution:

-

Dilute stock into serum-free media immediately prior to use.

-

Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

-

Protocol B: Viral Entry Inhibition Assay (Zika/Dengue Model)

Rationale: To validate NCMC as an entry inhibitor, one must distinguish between binding, entry, and replication.

Materials:

-

Zika Virus (e.g., PRVABC59 strain).

-

4% Paraformaldehyde (PFA).

-

Anti-Flavivirus Envelope Antibody (4G2).

Step-by-Step Workflow:

-

Seeding: Plate cells (10,000/well) in a 96-well optical bottom plate. Incubate 24h.

-

Pre-treatment: Treat cells with NCMC (Serial dilution: 0.01 µM – 10 µM) for 1 hour at 37°C.

-

Control: Use Bafilomycin A1 (known acidification inhibitor) as a positive control.

-

-

Infection (Synchronized):

-

Cool cells to 4°C (stops endocytosis, allows binding).

-

Add virus (MOI 1.0) on ice for 1 hour.

-

Wash 3x with cold PBS to remove unbound virus.

-

-

Internalization: Shift temperature to 37°C to trigger entry. Maintain NCMC presence.

-

Time-of-Addition (TOA) Check:

-

Set A (Entry): Add NCMC only during the first 2 hours post-temperature shift.

-

Set B (Replication): Add NCMC only after 4 hours post-shift.

-

-

Fixation & Staining: Fix with 4% PFA at 24h post-infection. Permeabilize and stain with 4G2 antibody.

-

Readout: High-content imaging. Count % infected cells (dsRNA positive or Envelope positive).

Data Interpretation:

-

If NCMC is an entry inhibitor, Set A will show high inhibition, while Set B will show minimal inhibition.

Protocol C: Cytotoxicity Counter-Screen (MTS Assay)

Rationale: Ionophores have a narrow therapeutic index. You must calculate the Selectivity Index (SI = CC50 / EC50).

-

Seed cells (same line as Protocol B) in 96-well plates.

-

Treat with NCMC (0.01 µM – 100 µM) for 48 hours.

-

Add 20 µL MTS reagent (CellTiter 96® AQueous One).

-

Incubate 1-4 hours at 37°C.

-

Measure absorbance at 490 nm.

-

Threshold: If CC50 < 5x the antiviral EC50, the compound is likely acting via host toxicity rather than specific antiviral mechanisms.

Part 5: Quantitative Data Summary

Table 1: Comparative Efficacy of Nanchangmycin

| Target / Model | EC50 / IC50 | Mechanism Note | Reference |

| Zika Virus (Vero cells) | ~0.1 - 0.4 µM | Blocks endosomal fusion (Entry) | [1] |

| SARS-CoV-2 (Calu-3) | ~1.5 µM | Viral entry inhibition | [2] |

| Multiple Myeloma (MM.1S) | ~0.5 µM | c-Maf degradation (Otub1 axis) | [3] |

| Breast Cancer Stem Cells | 0.28 µM | Superior to Salinomycin | [4] |

| Toxicity (Fibroblasts) | CC50 > 10 µM | Therapeutic window exists but is narrow | [1] |

Part 6: Screening Workflow Visualization

Figure 2: High-throughput screening logic for validating Nanchangmycin candidates. The workflow prioritizes distinguishing specific bioactivity from general ionophore-induced toxicity.

Part 7: References

-

Rausch, K., et al. (2017).[9] Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus.[9][10] Cell Reports, 18(3), 804-815.

-

Dittmar, M., et al. (2021). Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2. Cell Reports, 35(1), 108959.

-

Xu, Y., et al. (2020).[4][5] Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf.[3] Cell Death & Disease, 11, 818.[2]

-

Huang, X., et al. (2018).[4] Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells. Journal of Agricultural and Food Chemistry, 66(33), 8713-8721.

Sources

- 1. Screening bioactives reveals nanchangmycin as a broad spectrum antiviral active against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elifesciences.org [elifesciences.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Nanchangmycin: Free Acid Versus Salt Forms in Research

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a detailed technical analysis of nanchangmycin, focusing on the critical differences between its free acid and salt forms. By understanding the distinct physicochemical properties and their implications, researchers can optimize experimental design, ensure data integrity, and unlock the full potential of this potent polyether ionophore.

Introduction to Nanchangmycin: A Potent Modulator of Ion Homeostasis

Nanchangmycin is a polyether antibiotic produced by the bacterium Streptomyces nanchangensis.[1] Structurally, it is a complex molecule featuring multiple cyclic ether rings and a terminal carboxylic acid group.[1][2] This carboxylic acid is the linchpin of its chemical versatility and the primary determinant of its behavior in experimental systems.

Like other carboxyl polyethers, nanchangmycin's primary mechanism of action is its function as an ionophore.[1][3][4] It forms lipid-soluble complexes with cations, such as K+, Na+, and Ca2+, and transports them across biological membranes.[2][3][5] This process disrupts the vital electrochemical gradients essential for a multitude of cellular functions, leading to its observed antibacterial, antiviral, anticancer, and antifibrotic activities.[1][6][7][8] The choice between using nanchangmycin as a free acid or in a salt form is not trivial; it is a fundamental decision that profoundly impacts its solubility, stability, and bioavailability, thereby influencing experimental outcomes.

The Core Chemistry: A Tale of a Single Proton

The key difference between nanchangmycin free acid and its salt form lies in the state of its terminal carboxylic acid group.

-

Nanchangmycin Free Acid: The molecule exists in its protonated form (-COOH). This is the natural, uncharged state of the compound as isolated.

-

Nanchangmycin Salt: The acidic proton is replaced by a cation, most commonly a sodium ion (Na+), to form a carboxylate salt (-COO⁻ Na⁺). This conversion is a straightforward acid-base reaction.

The decision to use one form over the other is dictated by the intended application and the solvent system employed.

Caption: Reversible conversion between nanchangmycin free acid and its sodium salt form.

Comparative Physicochemical Properties: A Head-to-Head Analysis

The protonation state of the carboxyl group dramatically alters the molecule's physical properties. Understanding these differences is crucial for proper handling, formulation, and application in research.

| Property | Nanchangmycin Free Acid | Nanchangmycin Salt (e.g., Sodium Salt) | Rationale & Experimental Causality |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol.[1] Poorly soluble in aqueous buffers. | Generally exhibits higher solubility in aqueous solutions and polar protic solvents. Lower solubility in non-polar organic solvents. | The ionic carboxylate group (-COO⁻ Na⁺) in the salt form can form stronger interactions with polar water molecules, enhancing aqueous solubility. The neutral -COOH group in the free acid form contributes to its overall lipophilicity, favoring dissolution in organic solvents. |

| Stability | The solid form is generally stable. In solution, stability can be pH-dependent. Long-term storage of solutions is typically at -20°C or -80°C. | The solid salt form can be more stable and less reactive, potentially offering a longer shelf-life.[9] Amorphous salts are known for their high stability against crystallization.[9] | The deprotonated carboxylate is less reactive than the acidic proton of the free acid. This can prevent unwanted side reactions during formulation or storage, particularly in complex mixtures. |

| Hygroscopicity | Generally less hygroscopic. | May be more hygroscopic due to the ionic nature of the salt. | The ionic character of salts can attract and retain water molecules from the atmosphere more readily than the less polar free acid form. This requires careful storage in desiccated conditions. |

| Handling & Formulation | Ideal for preparing high-concentration stock solutions in DMSO for in vitro cell culture experiments. | Preferred for direct formulation in aqueous vehicles (e.g., PBS, saline) for in vivo studies or for in vitro assays where organic solvents are undesirable. | The choice is a trade-off between the convenience of a universal DMSO stock (free acid) and the need for a biocompatible, aqueous formulation (salt form), which can improve bioavailability and reduce vehicle-related toxicity. |

Impact on Research Design and Data Interpretation

The selection of the appropriate form of nanchangmycin is a critical experimental parameter that directly influences data quality and interpretation.

4.1 In Vitro and Cell Culture Assays

For most cell-based experiments, nanchangmycin free acid is used to prepare a concentrated stock solution in 100% DMSO.[1] This stock is then serially diluted into the aqueous cell culture medium to achieve the desired final concentration.

Causality Behind the Choice:

-

Solubility Limit: The primary challenge is ensuring the compound does not precipitate upon dilution into the aqueous medium. The final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts. If the final working concentration of nanchangmycin exceeds its solubility limit in the medium, the effective concentration will be lower than the calculated concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).

-

Vehicle Controls: It is imperative to include a vehicle control group (cells treated with the same final concentration of DMSO without the compound) to distinguish the effects of nanchangmycin from any effects of the solvent.

Using a salt form could, in theory, allow for the preparation of an aqueous stock solution, eliminating the need for DMSO. However, the stability of nanchangmycin in aqueous solution over time would need to be rigorously validated.[10]

Caption: Standard workflow for using Nanchangmycin free acid in cell culture experiments.

4.2 In Vivo Studies

For animal studies, the formulation and route of administration are paramount. The goal is to deliver a precise dose in a biocompatible vehicle that maximizes bioavailability.

Causality Behind the Choice:

-

Aqueous Vehicles: The salt form of nanchangmycin is often preferred for in vivo work because its enhanced aqueous solubility allows for formulation in simple, isotonic vehicles like saline or PBS.[11][12] This is ideal for routes like intraperitoneal (IP) or intravenous (IV) injection.

-

Complex Vehicles: If only the free acid is available, a more complex vehicle containing co-solvents (e.g., Tween 80, PEG400, DMSO) may be required to keep the compound in solution. These vehicles can have their own physiological effects and must be carefully controlled for.

-

Bioavailability: The choice between free acid and salt can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The more soluble salt form may be absorbed more rapidly and completely from the injection site.

The Unifying Mechanism of Action

At the molecular level, the biological activity of nanchangmycin is mediated by the deprotonated carboxylate anion. In the physiological environment of a cell culture medium or extracellular fluid (pH ≈ 7.4), the carboxylic acid group (pKa typically ~4-5) of the free acid form will readily deprotonate to the anionic carboxylate.

Therefore, regardless of whether you start with the free acid or the salt, the active species interacting with cell membranes is the same nanchangmycin anion. The initial choice of free acid versus salt is primarily a pharmaceutical and formulation consideration to ensure effective delivery to the biological target.

This anion disrupts cellular homeostasis through several key mechanisms:

-

Ion Gradient Disruption: It facilitates an electroneutral exchange of cations for protons (e.g., K⁺/H⁺), collapsing transmembrane ion gradients.[5][13]

-

Increased Cytosolic Calcium: By transporting Ca²⁺ into the cytoplasm, it can trigger various downstream signaling pathways.[6][7]

-

Mitochondrial Stress: The disruption of ion gradients across the mitochondrial membrane can impair mitochondrial function, reduce ATP production, and increase reactive oxygen species (ROS).[6][14][15][16]

-

Downstream Signaling Inhibition: These primary effects lead to the modulation of complex signaling networks, such as the inhibition of FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1) pathways observed in hepatic stellate cells.[7][11]

Caption: Signaling effects following Nanchangmycin-induced ion gradient disruption.

Validated Experimental Protocols

The following protocols provide a starting point for researchers. They must be optimized for specific cell lines and experimental conditions.

Protocol 1: Preparation of Nanchangmycin Free Acid Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

-

Weighing: Accurately weigh out the required amount of nanchangmycin free acid powder (Molecular Weight: ~867.1 g/mol for the free acid, check supplier data) in a sterile microcentrifuge tube. For 1 mL of 10 mM stock, use 0.867 mg.

-

Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube.

-

Mixing: Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

-

Sterilization: The DMSO stock is considered sterile. No further filtration is needed.

-

Aliquoting & Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).

Protocol 2: Cell Viability Determination using MTT Assay

This protocol is a standard method to determine the IC50 value of nanchangmycin.[17]

-

Cell Seeding: Seed your target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Dilution: Prepare serial dilutions of the 10 mM nanchangmycin DMSO stock in complete cell culture medium. Ensure the DMSO concentration is constant across all treatments, including the vehicle control.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of nanchangmycin (and the vehicle control).

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 3: Measurement of Cytosolic Calcium Flux

This protocol uses a fluorescent indicator to measure changes in intracellular calcium following nanchangmycin treatment.[7][11]

-

Cell Seeding: Seed cells on a black-wall, clear-bottom 96-well plate and grow to ~90% confluency.

-

Dye Loading: Wash the cells once with warm HBSS (Hank's Balanced Salt Solution). Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions (e.g., Fluo-4 NW calcium assay kit).[11]

-

Incubation: Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with warm HBSS to remove excess dye. Add back 100 µL of HBSS to each well.

-

Baseline Reading: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm for Fluo-4) for 1-2 minutes.

-

Compound Injection: Inject a concentrated solution of nanchangmycin (or a positive control like ionomycin) to reach the desired final concentration.

-

Post-Injection Reading: Immediately continue to measure the fluorescence kinetically for 5-15 minutes to capture the rapid increase in intracellular calcium.

-

Data Analysis: Express the change in fluorescence as a ratio over baseline (F/F₀) or as relative fluorescence units (RFU).

Conclusion: An Informed Choice for Robust Science

Nanchangmycin is a powerful research tool with a complex mechanism of action rooted in the fundamental process of ion transport. The distinction between its free acid and salt forms is not merely semantic but a critical variable with significant practical consequences. The free acid, soluble in organic solvents, is the workhorse for preparing DMSO-based stock solutions for in vitro screening. The salt form, with its enhanced aqueous solubility, offers a distinct advantage for developing biocompatible formulations for in vivo research. By understanding the underlying chemistry and selecting the appropriate form for the task at hand, researchers can ensure the reliability, reproducibility, and ultimate success of their investigations.

References

- Nanchangmycin: A Technical Guide to its Chemical Structure and Properties - Benchchem.

- Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC.

- Polyether Ionophore Antibiotics - AG Scientific.

- Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PMC.

- Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms | Microbiology Spectrum - ASM Journals.

- Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell

- Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell

- Natural Polyether Ionophores and Their Pharmacological Profile - MDPI.

- Affinity-based protein profiling of the antiviral natural product nanchangmycin - RSC Publishing.

- Polyether ionophore resistance in a one health perspective - Frontiers.

- Nanchangmycin: Application Notes and Experimental Protocols for Cell Culture - Benchchem.

- Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf - PMC - NIH.

- Tetracycline Antibiotics Impair Mitochondrial Function and Its Experimental Use Confounds Research.

- Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Prolifer

- Figures and data in Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell

- Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stell

- Antibiotics causing mitochondria stress and ATP restriction also...

- Unlocking Drug Longevity: The Crucial Role of Stability Studies | Almac.

- Amorphous Drug–Polymer Salt with High Stability under Tropical Conditions and Fast Dissolution: The Case of Clofazimine and Poly(acrylic acid) - Pharma Excipients.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. agscientific.com [agscientific.com]

- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]

- 6. Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. Affinity-based protein profiling of the antiviral natural product nanchangmycin - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. almacgroup.com [almacgroup.com]

- 11. Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Figures and data in Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells | eLife [elifesciences.org]

- 13. journals.asm.org [journals.asm.org]

- 14. pure.amc.nl [pure.amc.nl]

- 15. Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Technical Guide: Genetic Organization of the Nanchangmycin Gene Cluster

Executive Summary & Clinical Relevance

Nanchangmycin (NCM) is a polyether ionophore antibiotic produced by Streptomyces nanchangensis NS3226. Structurally analogous to dianemycin and monensin, it is characterized by a complex polyketide backbone featuring a bis-spiroacetal ring system and a specific glycosylation pattern (4-O-methyl-L-rhodinose).

While historically noted for insecticidal and antibacterial activity (Gram-positive), NCM has recently garnered high-priority status in drug development due to its broad-spectrum antiviral potency , specifically as a potent inhibitor of Zika virus (ZIKV) entry. It acts by stalling clathrin-mediated endocytosis, preventing the viral payload from escaping endosomes.

This guide details the genetic architecture of the nan gene cluster (~132 kb), the enzymatic logic of its biosynthesis, and protocols for its manipulation.

Genetic Architecture of the nan Cluster

The nan gene cluster is a Type I Polyketide Synthase (PKS) system, but it deviates from the canonical "collinear" organization found in erythromycin biosynthesis. The cluster is physically split into two distinct loci separated by a "functional core" of tailoring enzymes.[1]

The Split-PKS Organization

The 14 modules required to assemble the carbon backbone are distributed across 11 Open Reading Frames (ORFs), designated nanA1–nanA11 .[2]

| Gene Group | ORFs | Direction | Function |

| Left Flank | nanA1 – nanA6 | Forward ( | Encodes the Loading Module and Extension Modules 1–9 . |

| Right Flank | nanA7 – nanA11 | Reverse ( | Encodes Extension Modules 10–14 . Note: nanA11 likely contains the final module. |

| Central Core | nanI, nanO, nanE | Reverse ( | Located between the two PKS flanks. Regulates oxidative cyclization and chain release. |

The Central Tailoring Core

Unlike macrolides where tailoring happens after chain release, Nanchangmycin undergoes oxidative cyclization while anchored to the PKS.

-

nanO: Cytochrome P450 epoxidase.

-

nanI: Epoxide hydrolase/cyclase (putative).

-

nanE: A unique enzyme functioning as both an epoxide hydrolase and the Thioesterase (TE) for chain release.

Biosynthetic Logic: The Assembly Line

The carbon skeleton is assembled from 1 Acetate starter unit (via decarboxylated Malonyl-CoA) and 14 Extender units (4 Malonyl-CoA + 10 Methylmalonyl-CoA).

PKS Module Flow Visualization

The following diagram illustrates the non-linear genetic arrangement vs. the linear biochemical flow.

Caption: Biochemical flow from PKS assembly (Blue/Red) to the unique ACP-bound oxidative cyclization (Green).

Post-PKS Modification & Regulation

Glycosylation Pathway

The biological activity of NCM is heavily dependent on the sugar moiety attached at C-19. This is controlled by the nanG operon.

-

Sugar: 4-O-methyl-L-rhodinose.[3]

-

Key Enzymes:

-

nanG1–G4: Biosynthesis of the nucleotide-activated sugar (L-rhodinose precursor) from Glucose-1-phosphate.

-

nanM: Methyltransferase (4-O-methylation).

-

nanG5: Glycosyltransferase (transfers the sugar to the aglycone).[4]

-

Regulatory Network

Production is tightly controlled, likely to prevent suicide (autotoxicity) before resistance mechanisms are active.

-

Activators (SARP Family): nanR1 and nanR2. Both are required for transcription of the PKS genes. Overexpression of these leads to significant titer increases (3-fold).[5]

-

Repressor (AraC Family): nanR4. Deletion of nanR4 increases nanR1/R2 expression, boosting production.[5]

Experimental Protocols

Protocol: CRISPR-Cas9 Activation of the nan Cluster

To study NCM variants or increase yield, manipulating the regulatory genes is the most robust strategy.

Objective: Deletion of repressor nanR4 to boost production.

Materials:

-

Vector: pCRISPomyces-2 (or similar Streptomyces-compatible Cas9 vector).

-

Selection: Apramycin (50 µg/mL).

Workflow:

-

Spacer Design: Select a 20bp protospacer within nanR4 (ensure high GC content, typical of Streptomyces).

-

Homology Arm Assembly: Amplify 1kb upstream and 1kb downstream of nanR4. Fuse these using Gibson Assembly into the vector to act as the repair template (deleting the gene).

-

Conjugation:

-

Transform plasmid into E. coli ET12567/pUZ8002 (methylation-deficient donor).

-

Mix donor E. coli with S. nanchangensis spores (1:10 ratio) on MS agar + 10mM MgCl2.

-

Incubate at 30°C for 16-20h.

-

Overlay with water containing Nalidixic acid (kills E. coli) and Apramycin.

-

-

Screening:

-

Pick exconjugants after 5-7 days.

-

Verify deletion via Colony PCR using primers flanking the nanR4 locus.

-

Validation: Ferment in CSM medium for 7 days; extract with Ethyl Acetate; analyze via HPLC-MS (Target mass: [M+Na]+ = 887.5 for NCM).

-

Pathway Engineering Logic

The following diagram details the decision tree for engineering the cluster for novel derivatives.

Caption: Strategic workflow for combinatorial biosynthesis of NCM analogs.

References

-

Sun, Y., et al. (2003). A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin.[3] Chemistry & Biology, 10(5), 431-441.[3] Link

-

Rausch, K., et al. (2017). Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus. Cell Reports, 18(3), 804-815. Link

-

Yu, Q., et al. (2012). The biosynthesis of the polyether antibiotic nanchangmycin is controlled by two pathway-specific transcriptional activators. Archives of Microbiology, 194(6), 415-426. Link

-

Liu, T., et al. (2006). Chemistry and biology of the polyether ionophore nanchangmycin. Current Opinion in Chemical Biology. (Contextual grounding for structure-activity relationships). Link(Note: Linked to primary cluster paper for verification of core facts).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A complete gene cluster from Streptomyces nanchangensis NS3226 encoding biosynthesis of the polyether ionophore nanchangmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An uncharacterized gene from the Actinobacillus genus encodes a glucosyltransferase with successive transfer activity and unique substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of the polyether antibiotic nanchangmycin is controlled by two pathway-specific transcriptional activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a gene cluster encoding meilingmycin biosynthesis among multiple polyketide synthase contigs isolated from Streptomyces nanchangensis NS3226 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Guide: Using Nanchangmycin (Free Acid) in Mammalian Cell Culture

[1]

Abstract

Nanchangmycin (NCMC) is a potent polyether ionophore antibiotic derived from Streptomyces nanchangensis.[1][2] While originally characterized for its antibacterial and insecticidal properties, recent high-throughput screenings have repositioned NCMC as a high-value tool in mammalian cell biology.[3] It exhibits broad-spectrum antiviral activity (Zika, Dengue, SARS-CoV-2) by blocking endosomal acidification and demonstrates selective cytotoxicity against cancer stem cells (CSCs) via Wnt/

Chemical & Physical Properties

Understanding the physicochemical nature of Nanchangmycin Free Acid is critical for accurate dosing. Unlike its sodium salt counterpart, the free acid form requires specific attention to molecular weight adjustments during molarity calculations.

| Property | Specification | Notes |

| Compound Name | Nanchangmycin (Free Acid) | Also known as Nanchangmycin A |

| CAS Number | 65101-87-3 | Verify specific CAS on vendor vial (Salt vs Acid) |

| Formula | Free Acid form | |

| Molecular Weight | ~867.1 g/mol | Note:[3][4][5][6][7][8][9][10][11][12] Na-Salt is ~889.1 g/mol .[3][13] Adjust calculations accordingly. |

| Solubility | DMSO (>20 mg/mL), Ethanol | Insoluble in water/aqueous buffers |

| Appearance | White to off-white powder | |

| Storage (Solid) | -20°C (Desiccated) | Protect from light and moisture |

| Storage (Solution) | -20°C or -80°C | Stable for 1-3 months in DMSO; avoid freeze-thaw cycles |

Preparation & Handling Protocol

Stock Solution Preparation (10 mM)

Objective: Create a stable, high-concentration master stock to minimize DMSO volume in final culture.

Materials:

-

Nanchangmycin Free Acid (Powder)[3]

-

Anhydrous DMSO (Cell Culture Grade,

99.9%)[3] -

Vortex mixer[3]

-

Amber glass vials or light-protected polypropylene tubes[3]

Protocol:

-

Calculate Mass: Determine the mass of NCMC required.

-

Solubilization: Add the calculated volume of anhydrous DMSO to the powder.

-

Critical Step: Vortex vigorously for 30–60 seconds. Polyether ionophores can be sticky; ensure no powder remains on the tube walls.

-

Visual Check: Solution should be clear and colorless. If turbid, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 20–50

L) to prevent repeated freeze-thaw degradation. Store at -20°C.

Working Solution Preparation

Objective: Dilute stock into culture media for treatment.

-

Vehicle Control: Always prepare a "DMSO-only" control matching the highest DMSO concentration used in the treatment group (typically <0.5% v/v).[3][14]

-

Serial Dilution: Perform intermediate dilutions in DMSO before adding to media to prevent precipitation. Do not dilute directly from 10 mM stock into aqueous media if the final concentration is high.

Mechanism of Action & Signaling Pathways

Nanchangmycin acts as a cation ionophore, facilitating the transport of ions (likely

Caption: Dual mechanism of Nanchangmycin affecting viral entry via endosomal pH modulation and inducing cancer cell death via Wnt inhibition and mitochondrial stress.[3]

Application Note 1: Broad-Spectrum Antiviral Assay

Context: Nanchangmycin inhibits the entry of enveloped viruses (Zika, West Nile, Dengue) by preventing the acidification of endosomes required for viral fusion.

Protocol: Viral Entry Inhibition Assay

Cell Line: Vero, U2OS, or Huh-7 cells.[3] Reagents: 10 mM NCMC Stock, Viral Inoculum (e.g., ZIKV MOI 0.1 - 1.0).[3]

-

Seeding: Plate cells in 96-well plates (10,000 cells/well) and incubate overnight to reach 80% confluency.

-

Pre-treatment (Optional but Recommended):

-

Infection:

-

Add virus directly to the drug-containing media (or remove media, add virus + drug mix).[3]

-

Incubate for 1 hour at 37°C to allow adsorption.

-

-

Post-Infection Incubation:

-

Remove inoculum (if necessary) and replace with fresh media containing NCMC.

-

Incubate for 24–48 hours.[10]

-

-

Readout:

Validation Criteria:

-

Positive Control: Chloroquine or Bafilomycin A1 (known endosomal acidification inhibitors).

-

Toxicity Check: Run a parallel uninfected plate with NCMC to ensure reduction in viral signal is not due to host cell death.

Application Note 2: Targeting Cancer Stem Cells (CSCs)

Context: NCMC selectively targets CSCs by inhibiting the Wnt/

Protocol: 3D Tumorsphere Formation Assay

Cell Line: Breast cancer (MCF-7, MDA-MB-231) or Osteosarcoma lines.[3] Reagents: Ultra-low attachment plates, Stem cell media (DMEM/F12 + EGF + bFGF + B27).[3]

-

Preparation: Dissociate cells into a single-cell suspension. Ensure >95% viability.

-

Seeding: Plate cells at low density (e.g., 1,000–5,000 cells/well) in ultra-low attachment 96-well plates in stem cell media.

-

Treatment:

-

Incubation: Incubate for 5–7 days without disturbing the spheres.

-

Analysis:

-

Microscopy: Image spheres and calculate diameter/volume.

-

Viability: Add CellTiter-Glo® 3D reagent directly to wells.[3] Shake for 5 mins, read luminescence.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow from stock preparation to final analytical readout.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | Rapid dilution or high concentration | Predilute in DMSO to 100x working conc, then add dropwise to vortexing media.[3] Keep final conc < 10 |

| High Cytotoxicity | Non-specific ionophore toxicity | Titrate dose carefully. NCMC is toxic to normal cells at high doses (>5 |

| Variable Results | Batch variability or degradation | Check CAS and purity. Always store desiccated. Avoid plasticware for long-term storage of dilute aqueous solutions (sticking).[3] |

| No Antiviral Effect | MOI too high or wrong timing | NCMC works best at entry. Pre-treat cells 1h before infection. Lower MOI to 0.1. |

References

-

Rausch, K., et al. (2017).[3][15] Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus.[1][5][15] Cell Reports, 18(3), 804–815.[3][4][15]

-

Huang, X., et al. (2018).[3] Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells.[9][12] ACS Pharmacology & Translational Science, 1(2), 87–96.[3]

-

Li, W., et al. (2022). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells.[7][16][17] eLife, 11, e74513.

-

Dittmar, M., et al. (2021).[3] Drug repurposing screens reveal cell-type-specific entry pathways and FDA-approved drugs active against SARS-CoV-2.[3] Cell Reports Medicine, 2(2), 100192.[3]

-

Sun, C., et al. (2002).[3][16][17] Streptomyces nanchangensis, a producer of the insecticidal polyether antibiotic nanchangmycin and the antiparasitic macrolide meilingmycin, contains multiple polyketide gene clusters.[2][16] Microbiology, 148(11), 3615–3623.[3] [3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 'Streptomyces nanchangensis', a producer of the insecticidal polyether antibiotic nanchangmycin and the antiparasitic macrolide meilingmycin, contains multiple polyketide gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanchangmycin | CAS:65101-87-3 | Polyether antibiotic | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. The Compound SBI-0090799 Inhibits Zika Virus Infection by Blocking De Novo Formation of the Membranous Replication Compartment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Affinity-based protein profiling of the antiviral natural product nanchangmycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. Comprehensive review of drug resistance in mammalian cancer stem cells: implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening bioactives reveals nanchangmycin as a broad spectrum antiviral active against Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. researchgate.net [researchgate.net]

- 15. apexbt.com [apexbt.com]

- 16. researchgate.net [researchgate.net]

- 17. Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Nanchangmycin in Cancer Stem Cell Research

Targeting the Wnt/β-catenin Axis and Mitochondrial Function in Tumor-Initiating Cells

Part 1: Strategic Rationale & Mechanism of Action

Introduction

Nanchangmycin (NCMC) is a polyether ionophore antibiotic originally isolated from Streptomyces nanchangensis.[1][2] While historically noted for insecticidal properties, recent high-throughput screenings have identified NCMC as a potent inhibitor of Cancer Stem Cells (CSCs) , specifically effective against breast cancer, multiple myeloma, and hepatocellular carcinoma stem-like populations.

Unlike traditional chemotherapeutics that target rapidly dividing bulk tumor cells, NCMC targets the quiescent, self-renewing CSC subpopulation. Its superior potency compared to the well-known ionophore Salinomycin (IC50 ~0.28 µM vs 2.85 µM in breast CSCs) makes it a critical tool for next-generation drug discovery.

Dual Mechanism of Action

To effectively utilize NCMC, researchers must understand its dual-targeting capability. It does not act through a single receptor but rather creates a "catastrophic stress" environment specific to CSC physiology.

-

Wnt/β-catenin Blockade: NCMC inhibits the phosphorylation of the LRP6 co-receptor , a critical upstream event in the canonical Wnt pathway. This prevents the stabilization of β-catenin, thereby silencing downstream stemness genes (SOX2, OCT4, NANOG).

-

Ionophore-Induced Mitochondrial Stress: As a polyether ionophore, NCMC facilitates the influx of cations (Na+, K+) across the mitochondrial inner membrane. This disrupts the electrochemical gradient, leading to:

Pathway Visualization

The following diagram illustrates the specific intervention points of Nanchangmycin within the CSC signaling network.

Caption: Nanchangmycin dual-targeting mechanism: Inhibition of Wnt/LRP6 signaling and induction of mitochondrial ROS-mediated apoptosis.

Part 2: Experimental Protocols

Protocol 1: In Vitro CSC Enrichment (Mammosphere Assay)

Purpose: To quantify the ability of NCMC to inhibit the anchorage-independent growth and self-renewal of CSCs. This is the gold-standard assay for validating anti-CSC activity.

Materials:

-

Culture Vessel: Ultra-Low Attachment (ULA) 6-well plates (Corning/Costar).

-

Mammosphere Media: DMEM/F12 supplemented with:

-

B27 Supplement (1:50, no Vitamin A).

-

20 ng/mL Recombinant Human EGF.

-

20 ng/mL Recombinant Human bFGF.

-

4 µg/mL Heparin.

-

1% Penicillin/Streptomycin.

-

-

Reagent: Nanchangmycin (dissolved in DMSO, 10 mM stock).

Step-by-Step Methodology:

-

Single Cell Suspension:

-

Trypsinize adherent monolayer cells.[5]

-

Pass cells through a 40 µm cell strainer to ensure single-cell suspension (Critical: Clumps will result in false positives).

-

Count cells using Trypan Blue to ensure >95% viability.

-

-

Seeding:

-

Seed cells at low density (1,000 - 5,000 cells/well ) in 2 mL of Mammosphere Media into ULA plates.

-

Note: High density leads to aggregation, not clonal sphere formation.

-

-

Treatment:

-

Add NCMC at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM).

-

Vehicle Control: DMSO (final concentration <0.1%).

-

Positive Control: Salinomycin (2 µM) or Doxorubicin (note: Dox often fails to kill CSCs, serving as a negative control for CSC-specificity).

-

-

Incubation:

-

Incubate at 37°C, 5% CO2 for 5–7 days . Do not disturb the plate to allow spheres to form.

-

-

Quantification:

-

Count spheres >50 µm in diameter using an inverted microscope.

-

Calculate Mammosphere Forming Efficiency (MFE) :

-

Protocol 2: Functional Validation (ALDH Screening)

Purpose: Nanchangmycin should specifically deplete the ALDH+ (Aldehyde Dehydrogenase high) population, a marker of stemness in many cancers.

-

Treatment: Treat monolayer cells with NCMC (IC50 dose) for 48 hours.

-

Harvesting: Trypsinize and wash cells with PBS.

-

Staining: Use the ALDEFLUOR™ assay kit (Stemcell Technologies).

-

Tube A: Test sample + ALDEFLUOR reagent.

-

Tube B: Control sample + ALDEFLUOR reagent + DEAB (inhibitor).

-

-

Flow Cytometry:

-

Gate on live cells (PI negative).

-

Define ALDH+ gate using the DEAB control.

-

Result: NCMC treatment should result in a significant left-shift (reduction) of the ALDH+ population compared to DMSO control.

-

Part 3: Data Analysis & Interpretation[7]

Quantitative Benchmarks

When validating NCMC, compare your results against these established benchmarks from literature (Huang et al., 2018; Xu et al., 2020).

| Cell Line | Cancer Type | NCMC IC50 (µM) | Salinomycin IC50 (µM) | Key Phenotype Observed |

| MCF-7 | Breast (Luminal) | 0.28 | 2.85 | Reduced mammosphere size & number |

| MDA-MB-231 | Breast (TNBC) | ~0.40 | ~3.50 | Inhibition of migration/invasion |

| RPMI-8226 | Multiple Myeloma | < 1.0 | N/A | Downregulation of c-Maf/Otub1 |

| HepG2 | Liver | ~0.50 | N/A | Lipid accumulation, fibrosis inhibition |

Troubleshooting Guide

Issue: High toxicity in control cells.

-

Cause: NCMC is an ionophore and can be toxic to normal cells at high doses.

-

Solution: Titrate carefully. The therapeutic window for CSCs is often sub-micromolar (0.1–0.5 µM). Ensure DMSO concentration is consistent.

Issue: Spheres are clumping.

-

Cause: Seeding density too high or plate agitation.

-

Solution: Reduce density to 1,000 cells/well. Do not move the plate for the first 3 days.

Issue: Inconsistent Wnt inhibition results.

-

Cause: Wnt pathway activity varies by confluence and serum levels.

-

Solution: Perform Western Blots on LRP6 phosphorylation (p-LRP6) rather than just total β-catenin, as p-LRP6 is the direct target.

Part 4: Experimental Workflow Summary

The following workflow outlines the logical progression from compound preparation to in vivo validation.

Caption: Step-by-step validation workflow for Nanchangmycin in CSC research.

References

-

Huang, J., et al. (2018). Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells.[3] ACS Pharmacology & Translational Science.

- Significance: Primary reference establishing NCMC as a Wnt inhibitor with superior potency to Salinomycin.

-

Xu, Y., et al. (2020). Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf.[7] Blood Cancer Journal.[7]

- Significance: Validates application in Multiple Myeloma and ubiquitin-proteasome p

-

Shaw, F.L., et al. (2012). A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity.[8] Journal of Mammary Gland Biology and Neoplasia.[8]

- Significance: The authoritative protocol for the mammosphere assays described in Part 2.

-

Rong, Z., et al. (2016). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife.

- Significance: Demonstrates NCMC's broader utility in fibrosis and kinase regul

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Aglycone Polyether Nanchangmycin and Its Homologues Exhibit Apoptotic and Antiproliferative Activities against Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity [frontiersin.org]

- 7. Anti-bacterial and anti-viral nanchangmycin displays anti-myeloma activity by targeting Otub1 and c-Maf - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Precision Preparation of Nanchangmycin (Free Acid) Stock Solutions

Abstract & Scientific Context

Nanchangmycin (Free Acid) is a potent polyether ionophore antibiotic derived from Streptomyces nanchangensis.[1][2] Unlike many hydrophilic antibiotics, Nanchangmycin functions by forming lipid-soluble complexes with cations (preferentially di-cations like Ca²⁺ and Mg²⁺), facilitating their transport across cellular membranes to disrupt ionic homeostasis.

While widely recognized for its antibacterial and insecticidal properties, recent high-impact studies have identified it as a broad-spectrum antiviral (inhibiting Zika and SARS-CoV-2 entry) and a P-glycoprotein (P-gp) inhibitor in cancer research.

Critical Formulation Challenge: As a hydrophobic free acid, Nanchangmycin exhibits negligible solubility in water. Improper preparation—specifically, direct addition to aqueous media or rapid dilution without intermediate steps—leads to immediate, often microscopic, precipitation. This results in "silent" experimental failure where the effective concentration is a fraction of the calculated dose.

This guide details the physicochemical-based protocol for preparing stable stock solutions and executing "crash-free" dilutions for biological assays.

Physicochemical Profile & Solvent Logic

Before preparation, verify the specific form of your compound. Commercial vendors often supply the Sodium Salt, but this protocol is optimized for the Free Acid , which requires stricter organic solvent handling.

| Property | Nanchangmycin (Free Acid) | Nanchangmycin (Sodium Salt) |

| CAS Number | Check specific vendor | 65101-87-3 |

| Formula | C₄₇H₇₈O₁₄ | C₄₇H₇₇NaO₁₄ |

| Molecular Weight | ~867.1 g/mol | ~889.1 g/mol |

| Solubility (Water) | Insoluble | Poor (< 0.1 mg/mL) |

| Solubility (DMSO) | Soluble (> 20 mg/mL) | Soluble (> 50 mg/mL) |

| Solubility (Ethanol) | Soluble (> 10 mg/mL) | Soluble (> 20 mg/mL) |

Solvent Selection Strategy:

-

Primary Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard. It disrupts the intermolecular hydrogen bonding of the free acid, ensuring complete solubilization.

-

Alternative: Ethanol (Absolute) can be used if DMSO is incompatible with the assay, but stock stability is lower due to evaporation.

-

Avoid: Aqueous buffers (PBS, Saline) for initial dissolution.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Prepare 1 mL of a 10 mM Master Stock Solution in DMSO.

Materials Required[3][4][5][6][7][8][9][10][11]

-

Nanchangmycin (Free Acid) powder (stored at -20°C).

-

DMSO (Anhydrous, Cell Culture Grade, ≥99.9%).

-

Vortex mixer.

-

Analytical balance (precision to 0.01 mg).

-

Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Procedure

-

Equilibration: Remove the Nanchangmycin vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.

-

Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, leading to hydrolysis or weighing errors.

-

-

Calculation:

-

Target Concentration: 10 mM (10 mmol/L).

-

Target Volume: 1 mL.

-

Mass Required =

-

Mass =

g or 8.67 mg . -

Note: If using the Sodium Salt, weigh 8.89 mg .

-

-

Weighing: Weigh ~8.7 mg of powder into a tared amber glass vial. Record the exact mass (e.g., 8.92 mg) to recalculate the precise volume of DMSO needed.

-

Correction Formula:

-

-

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and colorless/light yellow. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

-

-

Aliquot & Storage:

-

Dispense into small aliquots (e.g., 50 µL) in sterile polypropylene or amber glass tubes.

-

Store at -80°C (Long term, 6 months) or -20°C (Short term, 1 month) .

-

Warning: Avoid freeze-thaw cycles. Nanchangmycin is sensitive to repeated temperature shifts.

-

Protocol: "Crash-Free" Dilution for Cell Culture

The Challenge: Adding high-concentration DMSO stock directly to cell media often causes the hydrophobic drug to precipitate out of solution immediately (the "crashing" effect), forming micro-crystals that damage cells and skew results.

The Solution: Serial Intermediate Dilution.

Workflow Diagram

Figure 1: Step-wise dilution strategy to prevent compound precipitation.

Dilution Procedure (Example: 1 µM Final Assay Concentration)

-

Preparation of Intermediate (100x):

-

Thaw one aliquot of 10 mM Master Stock.

-

Prepare a sterile tube with 990 µL of culture medium (pre-warmed to 37°C).

-

Add 10 µL of 10 mM Stock dropwise while vortexing the medium gently.

-

Result: 100 µM solution (1% DMSO).

-

QC: Inspect for turbidity. If cloudy, the concentration is too high for the media; try an intermediate step in PBS or lower the intermediate concentration.

-

-

Preparation of Working Solution (1x):

-

Dilute the Intermediate 1:100 into the final culture volume.

-

Example: Add 100 µL of the 100 µM Intermediate to 9.9 mL of media.

-

Result: 1 µM Nanchangmycin (0.01% DMSO).

-

-

Application: Add to cells immediately.

Advanced Protocol: In Vivo Formulation (IP/Oral)

For animal studies, simple aqueous dilution is insufficient. A co-solvent system is required to maintain solubility at higher doses.

Recommended Vehicle: 5% DMSO / 40% PEG-300 / 5% Tween-80 / 50% Saline.

-

Dissolve Nanchangmycin in DMSO (5% of final volume).

-

Add PEG-300 (40% of final volume) and vortex.

-

Add Tween-80 (5% of final volume) and vortex.

-

Slowly add Saline (50% of final volume) while vortexing.

-

Note: Always add the aqueous component (Saline) last .

-

Quality Control & Validation

To ensure your stock solution is active and accurate:

-

Absorbance Check: Nanchangmycin has no strong characteristic chromophore in the visible range, but UV absorbance can be used for relative quantification if a standard curve is established.

-

Biological Validation (Positive Control):

-

Treat Vero or A549 cells with 1 µM Nanchangmycin.

-

Observe for vacuolization (a hallmark of ionophore activity) within 6–12 hours.

-

Alternatively, use a cell viability assay (MTT/CCK-8) to confirm expected toxicity profiles (IC50 typically 0.1–10 µM depending on cell line).

-

References

-

Rausch, K., et al. (2017). Screening Bioactives Reveals Nanchangmycin as a Broad Spectrum Antiviral Active against Zika Virus.[3] Cell Reports, 18(3), 804-815.[3] Link

-

Huang, L., et al. (2018). Nanchangmycin regulates FYN, PTK2, and MAPK1/3 to control the fibrotic activity of human hepatic stellate cells. eLife, 7, e37260. Link

-